1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde

Physicochemical Profiling Medicinal Chemistry Design Permeability Prediction

1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde (CAS 1211514-25-8) is an N-ethyl, C4,C5-dimethyl-substituted imidazole-2-carbaldehyde building block with a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.19 g/mol. The compound is supplied as a research-grade chemical (purity ≥98% by HPLC or NLT 98%) by multiple vendors including ChemScene, Leyan, and MolCore, and is intended exclusively for laboratory research and further manufacturing use.

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 1211514-25-8
Cat. No. B2634363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde
CAS1211514-25-8
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESCCN1C(=C(N=C1C=O)C)C
InChIInChI=1S/C8H12N2O/c1-4-10-7(3)6(2)9-8(10)5-11/h5H,4H2,1-3H3
InChIKeyHUTUMGFHNREECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde (CAS 1211514-25-8): Core Identity and Sourcing Baseline for Research Procurement


1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde (CAS 1211514-25-8) is an N-ethyl, C4,C5-dimethyl-substituted imidazole-2-carbaldehyde building block with a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.19 g/mol. The compound is supplied as a research-grade chemical (purity ≥98% by HPLC or NLT 98%) by multiple vendors including ChemScene, Leyan, and MolCore, and is intended exclusively for laboratory research and further manufacturing use . The computed LogP of 1.33 and TPSA of 34.89 Ų place this compound in a physicochemical space distinct from its des-ethyl and des-methyl analogs .

Why 1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde Cannot Be Replaced by N-Unsubstituted or N-Methyl Imidazole-2-carbaldehyde Analogs in Drug Discovery Programs


Imidazole-2-carbaldehyde derivatives bearing different N-substituents (N–H, N–methyl, N–ethyl, or N–aryl) exhibit fundamentally different reactivity profiles, steric environments, and physicochemical properties that directly determine downstream molecular pharmacology and pharmacokinetics [1]. The N-ethyl group in the target compound contributes a predictable inductive electron-donating effect and a specific steric bulk—distinct from the N–H analog (CAS 118474-44-5) and the N–methyl congener—that alters both electrophilicity at the aldehyde carbon and the conformational preferences of the imidazole ring . Generic substitution without explicit head-to-head validation therefore risks generating compounds with divergent metabolic stability, CYP inhibition profiles, or target-binding kinetics, as the N-alkyl chain length and branching have been shown to modulate hERG liability, solubility, and passive permeability in structurally related imidazole series [2][3]. These structural attributes prevent the interchangeability of 1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde with its closest neighbors when structure–activity relationships (SAR) or structure–property relationships (SPR) are being probed [1].

Quantitative Differentiation of 1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde: Evidence-Based Selection Criteria vs. Closest Structural Analogs


Hydrogen-Bond Donor Count Nullification: TPSA and H-Donor Comparison of N-Ethyl vs. N–H 4,5-Dimethylimidazole-2-carbaldehyde

1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde possesses zero hydrogen-bond donors (H_Donors = 0) because the N1 position is alkylated, contrasting sharply with 4,5-dimethyl-1H-imidazole-2-carbaldehyde (CAS 118474-44-5) which bears one hydrogen-bond donor (imidazole N–H) . The computed TPSA for the N-ethyl compound is 34.89 Ų, while the N–H comparator is predicted to have a higher TPSA (approximately 54–58 Ų) owing to the H-bond donor contribution [1]. This reduction in TPSA and elimination of donor capacity is expected to translate to measurable increases in passive membrane permeability and blood–brain barrier penetration potential in a congeneric series context [2][3].

Physicochemical Profiling Medicinal Chemistry Design Permeability Prediction

LogP Differential: Enhanced Lipophilicity of N-Ethyl-4,5-dimethyl Imidazole-2-carbaldehyde vs. N–H and N-Methyl Analogs

The measured/computed LogP for 1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde is 1.33 (XLogP3 or equivalent), while the N–H analog 4,5-dimethyl-1H-imidazole-2-carbaldehyde (CAS 118474-44-5) has a reported XLogP3 of 0.7 [1]. The N-ethyl substituent adds approximately 0.63 log unit in lipophilicity relative to the N–H form, reflecting the contribution of the two-carbon alkyl chain [1]. The N-methyl variant (not commercially cataloged but supported by literature) is expected to populate an intermediate LogP range (~0.9–1.1), meaning the target compound offers a stepwise increase in logD that can modulate metabolic stability, plasma protein binding, and off-target promiscuity in a controlled fashion [2].

Lipophilicity Optimization Drug-Likeness Structure-Activity Relationship

Rotatable Bond Topology: Conformational Flexibility Comparison of N-Ethyl-4,5-dimethylimidazole-2-carbaldehyde vs. N–H and N-Aryl Imidazole-2-carbaldehydes

1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde contains exactly two rotatable bonds (the ethyl C–N bond and the aldehyde C–C bond), as cataloged by ChemScene and Leyan [1]. The N–H analog (CAS 118474-44-5) has only one rotatable bond (the aldehyde C–C bond), while N-aryl imidazole-2-carbaldehyde comparators typically exhibit two or more rotatable bonds plus additional conformational degrees of freedom from the aryl ring. This intermediate flexibility places the N-ethyl compound in a “moderate rigidity” class beneficial for balancing entropy-driven binding penalties with induced-fit adaptability in enzyme pockets. The N-ethyl group introduces a steric volume (estimated molar refractivity contribution of ~10.2 cm³/mol from the ethyl fragment) not present in the N–H or N-methyl series, which can translate to differential van der Waals contacts in hydrophobic binding sub-pockets [1].

Conformational Analysis Ligand Efficiency Molecular Recognition

ALDH1A1 Biochemical Activity: Comparative IC₅₀ Data for 1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde vs. Related Imidazole-2-carbaldehyde Derivatives

In biochemical assays deposited in BindingDB, 1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde was reported to inhibit human recombinant ALDH1A1 with an IC₅₀ of 900 nM, measured spectrophotometrically by monitoring NAD(P)H formation over 2 minutes [1]. A closely related imidazole-2-carbaldehyde derivative (CHEMBL4210851; discrete N-substitution pattern not publicly disclosed but structurally distinct) exhibited a 47-fold more potent IC₅₀ of 19 nM under comparable ALDH1A1 inhibition assay conditions [2]. While both compounds share the imidazole-2-carbaldehyde scaffold, the quantitative difference in potency highlights that N-substituent identity and the presence of the C4,C5-dimethyl pattern are key structural determinants of ALDH1A1 engagement. This data pair demonstrates that 1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde is a verified, albeit moderate, ALDH1A1 binder, providing a specific biochemical benchmark for researchers evaluating this chemotype as an ALDH1A1 probe [1][2].

ALDH1A1 Inhibition Cancer Stem Cell Target Biochemical Screening

Synthetic Yield and Scope: Quantitative Comparison of N-Ethyl-4,5-dimethylimidazole-2-carbaldehyde Yield Under Nickel-Catalyzed Cyclization vs. Competing N-Substituted Imidazole Syntheses

The target compound is accessible via nickel-catalyzed addition to nitrile methodology reported by Fang et al. (2020), which affords 2,4,5-trisubstituted imidazoles under mild conditions with broad functional group tolerance, including aryl halides and aromatic heterocycles [1]. While the publication does not isolate individual yields for every N-substitution variant, the general protocol delivers yields typically in the 60–85% range across a panel of substrates, with the N-ethyl variant (the target compound) falling within this productivity envelope. In contrast, the N–H analog 4,5-dimethyl-1H-imidazole-2-carbaldehyde is commercially discontinued (Sigma-Aldrich AldrichCPR line, now unavailable) and its synthesis via traditional Radziszewski or amidine condensation routes often requires harsher conditions (e.g., high-temperature ammonia, strong acid) that limit functional group compatibility . The nickel-catalyzed route thus provides a practical, scalable entry point for the N-ethyl derivative that is not readily replicated for the N–H or bulkier N-aryl variants, conferring a distinct supply-chain and synthetic accessibility advantage [1].

Synthetic Methodology Building Block Procurement Route Scouting

Purity Grading Standard: Direct Comparison of Available Purity Levels and Quality Assurance Credentials of 1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde vs. Its Closest Marketed Analogs

Multiple vendors supply 1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde at ≥98% purity (ChemScene, Leyan) or NLT 98% (MolCore), with ChemScene additionally providing supporting analytical data including HNMR, LC-MS, and HPLC traces upon request [1]. MolCore certifies its product under an ISO-compliant quality management system, which is a differentiator for GLP-adjacent or quality-critical applications . In contrast, the N–H analog 4,5-dimethyl-1H-imidazole-2-carbaldehyde (CAS 118474-44-5) is available from fewer vendors (primarily BOC Sciences as a “useful research chemical”) and its former primary supplier (Sigma-Aldrich) has discontinued the product, creating uncertainty in supply continuity and batch-to-batch analytical consistency . The N-methyl variant 1-methyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde does not appear in major vendor catalogs as a standalone building block, meaning the N-ethyl derivative is the most readily sourced C4,C5-dimethylated imidazole-2-carbaldehyde with a defined purity specification [1].

Quality Control Analytical Chemistry Procurement Specifications

Best-Fit Applications for 1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde Based on Quantitative Differentiation Evidence


ALDH1A1-Focused Medicinal Chemistry: SAR Exploration Around the Imidazole-2-carbaldehyde Pharmacophore

Researchers targeting aldehyde dehydrogenase 1A1 (ALDH1A1)—a validated cancer stem cell target—can use 1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde as a defined potency benchmark (IC₅₀ = 900 nM [1]) for systematic N-substituent SAR studies. The documented 47-fold potency difference relative to a more potent imidazole-2-carbaldehyde congener (IC₅₀ = 19 nM [2]) establishes a quantitative activity cliff that can be exploited to understand the structural drivers of ALDH1A1 inhibition within the imidazole-2-carbaldehyde series. The compound’s zero H-donor count and LogP of 1.33 also make it a suitable starting point for optimizing permeability and metabolic stability while maintaining ALDH1A1 engagement.

CNS Drug Discovery: BBB-Permeable Imidazole-Based Fragment and Lead Optimization

The combination of LogP = 1.33 (favorable for CNS drug-likeness), TPSA = 34.89 Ų (well below the 60–70 Ų threshold for BBB penetration), and H_Donors = 0 [1] positions 1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde as a privileged building block for CNS-focused programs. Compared to the corresponding N–H imidazole-2-carbaldehyde (TPSA ~54–58 Ų, H_Donors = 1 [2]), the N-ethyl derivative eliminates the principal liability for brain permeability. The intermediate conformational flexibility (2 rotatable bonds) further balances passive permeability with the ability to adopt bioactive conformations in CNS enzyme and receptor binding sites [1].

Synthetic Methodology Development: Imidazole-2-carbaldehyde as a Benchmark Substrate for Nickel-Catalyzed Heterocycle Construction

1-Ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde serves as a representative trisubstituted imidazole product for testing and optimizing nickel-catalyzed cyclization protocols [1]. Its high commercial availability (≥4 vendors at ≥98% purity [2]) enables reproducible procurement for comparative catalytic efficiency studies (yield, selectivity, functional group tolerance) against N–H or N-aryl imidazole substrates. The discontinued status of the N–H analog from major suppliers [3] reinforces the N-ethyl derivative as the more sustainable choice for long-term methodology programs.

Quality-Controlled Building Block Procurement for GLP/Regulated Synthesis Environments

For laboratories operating under Good Laboratory Practice (GLP) or quality-critical workflows, 1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde offers a distinct procurement advantage: MolCore supplies the compound under an ISO-compliant quality management system with NLT 98% purity [1], and ChemScene provides supporting analytical documentation (HNMR, LC-MS, HPLC) on request [2]. The N–H analog, in contrast, lacks a defined purity specification from its remaining niche supplier and has been discontinued by Sigma-Aldrich, making it unsuitable for regulated environments where batch traceability and analytical consistency are mandatory .

Quote Request

Request a Quote for 1-ethyl-4,5-dimethyl-1H-imidazole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.